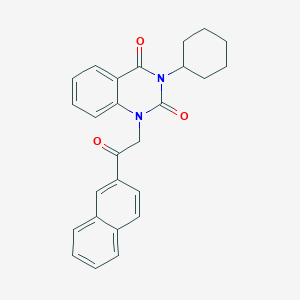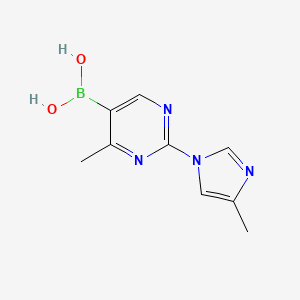
(4-Methyl-2-(4-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methyl-2-(4-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative that features a pyrimidine ring substituted with a methyl group and an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2-(4-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Introduction of the Imidazole Ring: The imidazole ring is introduced via a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反応の分析
Types of Reactions
(4-Methyl-2-(4-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a boronic ester or borate.
Reduction: The pyrimidine and imidazole rings can undergo reduction reactions under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Reduced pyrimidine or imidazole derivatives.
Substitution: Substituted boronic acid derivatives.
科学的研究の応用
(4-Methyl-2-(4-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: It can serve as a probe or ligand in biochemical assays and studies.
作用機序
The mechanism of action of (4-Methyl-2-(4-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of the target protein. The pyrimidine and imidazole rings can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
類似化合物との比較
Similar Compounds
(4-Methyl-2-(4-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid: Unique due to its specific substitution pattern and boronic acid group.
4-Methylimidazole: Lacks the pyrimidine ring and boronic acid group.
2-(4-Methyl-1H-imidazol-1-yl)pyrimidine: Lacks the boronic acid group.
Uniqueness
This compound is unique due to the presence of both the pyrimidine and imidazole rings, as well as the boronic acid group. This combination of functional groups provides a versatile scaffold for various chemical reactions and applications.
特性
分子式 |
C9H11BN4O2 |
|---|---|
分子量 |
218.02 g/mol |
IUPAC名 |
[4-methyl-2-(4-methylimidazol-1-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C9H11BN4O2/c1-6-4-14(5-12-6)9-11-3-8(10(15)16)7(2)13-9/h3-5,15-16H,1-2H3 |
InChIキー |
TUTOUWCMSNKENV-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(N=C1C)N2C=C(N=C2)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


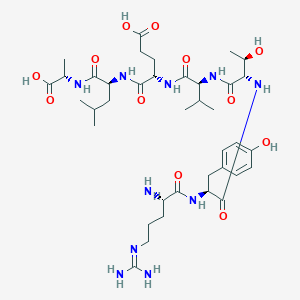
![2-[4-(2-methoxyphenyl)-1H-pyrazol-5-yl]-5-[(pentafluorobenzyl)oxy]phenol](/img/structure/B14090216.png)
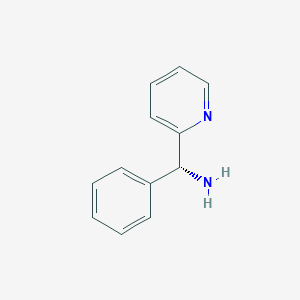

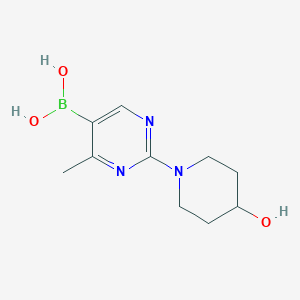

![4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14090247.png)
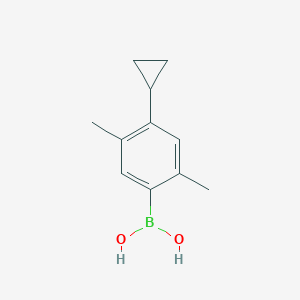
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B14090250.png)
![N'-[(1E)-1-(4-aminophenyl)ethylidene]-5-(propan-2-yl)-1H-pyrazole-3-carbohydrazide](/img/structure/B14090254.png)
![1-(3-Hydroxyphenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090270.png)
